molecular formula C12H15BrClN B8056886 1-(2-Bromo-3-chlorobenzyl)piperidine

1-(2-Bromo-3-chlorobenzyl)piperidine

Cat. No.: B8056886
M. Wt: 288.61 g/mol
InChI Key: HKLQTCYQJHXSLN-UHFFFAOYSA-N
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Description

1-(2-Bromo-3-chlorobenzyl)piperidine is a halogenated piperidine derivative featuring a benzyl group substituted with bromine (Br) at the ortho position and chlorine (Cl) at the meta position. Piperidine derivatives are widely studied for their pharmacological and biochemical properties, including enzyme inhibition, receptor modulation, and catalytic applications. The presence of halogen atoms enhances electron-withdrawing effects, influencing reactivity, binding affinity, and metabolic stability.

Properties

IUPAC Name

1-[(2-bromo-3-chlorophenyl)methyl]piperidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15BrClN/c13-12-10(5-4-6-11(12)14)9-15-7-2-1-3-8-15/h4-6H,1-3,7-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HKLQTCYQJHXSLN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)CC2=C(C(=CC=C2)Cl)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15BrClN
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.61 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(2-Bromo-3-chlorobenzyl)piperidine can be synthesized through several synthetic routes. One common method involves the reaction of 2-bromo-3-chlorobenzyl chloride with piperidine in the presence of a suitable base, such as triethylamine, under reflux conditions. The reaction typically proceeds via nucleophilic substitution, resulting in the formation of the desired product.

Industrial Production Methods: In an industrial setting, the synthesis of 1-(2-Bromo-3-chlorobenzyl)piperidine may involve large-scale reactions using continuous flow reactors or batch processes. The choice of method depends on factors such as cost, scalability, and environmental considerations. Catalysts and solvents are carefully selected to optimize yield and purity.

Chemical Reactions Analysis

Types of Reactions: 1-(2-Bromo-3-chlorobenzyl)piperidine can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as potassium permanganate or chromyl chloride can be used to oxidize the compound.

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed for reduction reactions.

  • Substitution: Nucleophilic substitution reactions can be carried out using nucleophiles such as amines or alcohols.

Major Products Formed:

  • Oxidation: Formation of corresponding carboxylic acids or ketones.

  • Reduction: Formation of reduced derivatives, such as alcohols or amines.

  • Substitution: Formation of substituted piperidines or benzyl derivatives.

Scientific Research Applications

1-(2-Bromo-3-chlorobenzyl)piperidine has several scientific research applications across various fields:

  • Chemistry: It serves as a building block for the synthesis of more complex organic molecules.

  • Biology: The compound can be used in the study of biological systems, particularly in the context of receptor binding and enzyme inhibition.

  • Industry: The compound can be utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 1-(2-Bromo-3-chlorobenzyl)piperidine exerts its effects depends on its molecular targets and pathways involved. For example, in biological systems, it may interact with specific receptors or enzymes, leading to modulation of biological processes. The exact mechanism can vary based on the context in which the compound is used.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Substituent Position and Electronic Effects

Halogen substituents on the benzyl group significantly alter electronic and steric properties. Key comparisons include:

Compound Name Substituents on Benzyl Group Molecular Formula Molecular Weight (g/mol) Key References
1-(2-Bromo-3-chlorobenzyl)piperidine 2-Br, 3-Cl C₁₂H₁₄BrClN 288.61 N/A
1-(4-Chlorobenzyl)piperidine 4-Cl C₁₂H₁₄ClN 207.70
1-(2-Chlorobenzyl)piperidine 2-Cl C₁₂H₁₄ClN 207.70
1-(3-Bromobenzoyl)piperidine 3-Br (benzoyl group) C₁₂H₁₄BrNO 268.15
1-(4-Bromobenzyl)piperidine 4-Br C₁₂H₁₄BrN 252.15

Key Observations :

  • Ortho vs. Para Halogens : Compounds with para-substituted halogens (e.g., 1-(4-Cl-benzyl)piperidine) exhibit simpler synthesis pathways and higher yields (83% for 1-(2-Cl-benzyl) analogs) compared to ortho/meta-substituted derivatives, which face steric challenges .
  • Benzyl vs. Benzoyl Groups : The benzoyl group in 1-(3-Bromobenzoyl)piperidine introduces a ketone functionality, reducing basicity compared to benzyl-piperidine derivatives .

Comparison :

  • The target compound likely requires sequential halogenation or a pre-functionalized benzyl bromide precursor. Steric hindrance from the 2-Br and 3-Cl substituents may reduce reaction efficiency compared to mono-halogenated analogs.
α-Glucosidase Inhibition
  • 1-(4-Hydroxy-3-methoxybenzyl)-DNJ (Compound 6) : Exhibited IC₅₀ = 0.207 mM and Ki = 0.101 mM, outperforming acarbose (IC₅₀ = 0.353 mM) due to enhanced hydrophobic interactions with the enzyme .
  • 1-(4-Cl-benzyl)-DNJ (12b) : Moderate activity (IC₅₀ > 0.5 mM), suggesting para-substituted halogens are less effective than ortho/meta substituents .

Implications for 1-(2-Bromo-3-chlorobenzyl)piperidine :
The combined electron-withdrawing effects of Br and Cl may enhance binding to enzymes like α-glucosidase, though steric factors could offset benefits.

Analgesic and Neurological Effects
  • Phencyclidine (PCP) Derivatives : Analogs with methoxy or tetralyl groups showed variable analgesic efficacy in tail-immersion tests, influenced by substituent bulk and polarity .
  • 1-(2-Cl-benzyl)piperidine : Demonstrated conformational rigidity in crystallographic studies, a trait linked to receptor-binding specificity .

Physicochemical Properties

Property 1-(2-Bromo-3-chlorobenzyl)piperidine 1-(4-Cl-benzyl)piperidine 1-(3-Bromobenzoyl)piperidine
Solubility Likely low in water; soluble in DMSO Soluble in DMSO, ethanol Soluble in organic solvents
Melting Point Estimated 350–360 K 352–353 K Not reported
Stability Stable under inert conditions Sensitive to oxidation Hydrolytically stable

Notes:

  • Halogenated benzyl-piperidines generally exhibit low water solubility but good stability in organic solvents .

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